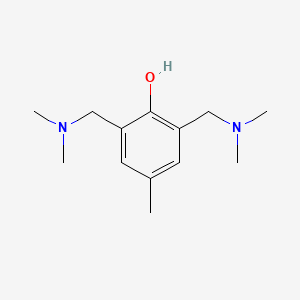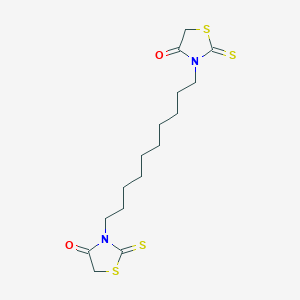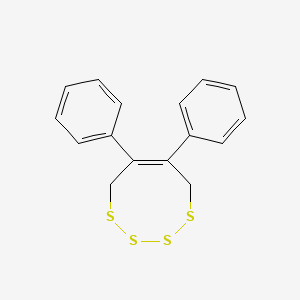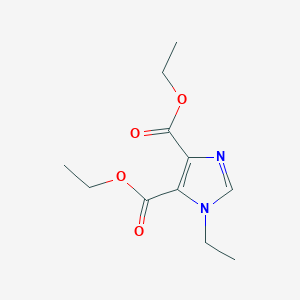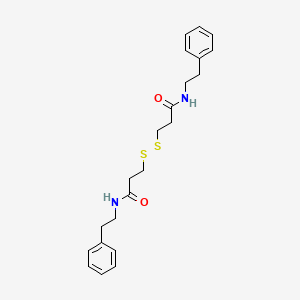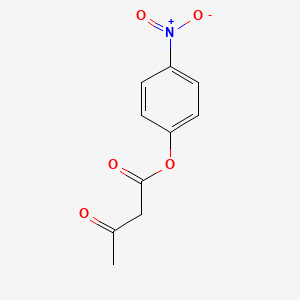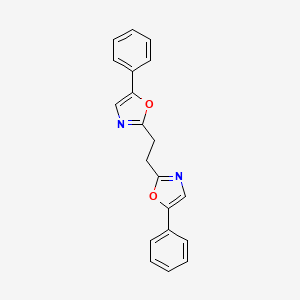
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chloromethyl groups and three methyl groups are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene can be synthesized through the chloromethylation of 2,4,5-trimethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + 2 \text{CH}2\text{O} + 2 \text{HCl} \rightarrow \text{C}{10}\text{H}_{12}\text{Cl}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,4,5-trimethylbenzene.
Aplicaciones Científicas De Investigación
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving chloromethyl groups.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of polymers and resins, where it acts as a cross-linking agent.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(chloromethyl)benzene: Similar structure but lacks the three methyl groups.
1,4-Bis(chloromethyl)-2,5-dimethylbenzene: Similar structure with different positions of the chloromethyl and methyl groups.
1,3,5-Tris(chloromethyl)benzene: Contains three chloromethyl groups instead of two.
Uniqueness
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is unique due to the presence of both chloromethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound in various chemical synthesis processes.
Propiedades
Número CAS |
31344-99-7 |
|---|---|
Fórmula molecular |
C11H14Cl2 |
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
1,3-bis(chloromethyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-10(5-12)9(3)11(6-13)8(7)2/h4H,5-6H2,1-3H3 |
Clave InChI |
HAWQFNDTDKIEQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)CCl)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)


